[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE
Description
[(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic ester-carbamate hybrid compound featuring a 3,4,5-trimethoxybenzoate core linked to a (2-methoxy-5-methylphenyl)carbamoyl moiety via a methyl ester bridge.
Properties
IUPAC Name |
[2-(2-methoxy-5-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO7/c1-12-6-7-15(24-2)14(8-12)21-18(22)11-28-20(23)13-9-16(25-3)19(27-5)17(10-13)26-4/h6-10H,11H2,1-5H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPPXSMLSZHAGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC(=O)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE typically involves the esterification of 3,4,5-trimethoxybenzoic acid with [(2-methoxy-5-methylphenyl)carbamoyl]methyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogens or nitrating agents in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of 3,4,5-trimethoxybenzoic acid derivatives.
Reduction: Formation of [(2-methoxy-5-methylphenyl)carbamoyl]methyl alcohol.
Substitution: Formation of halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
[(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2-METHOXY-5-METHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues in Antiproliferative Research
Chalcone Derivatives (e.g., Compounds 6, 7, 8)
- Structure: Share the 3,4,5-trimethoxybenzaldehyde-derived backbone but lack the carbamoyl group. Instead, they incorporate α-position substituents (e.g., methyl or cyano groups) via Claisen-Schmidt or Knoevenagel condensations .
- Activity: Exhibit cytotoxic effects on MCF-7 (breast adenocarcinoma) and HepG2 (liver cancer) cell lines. Chalcone 8 (with a cyano group) shows enhanced antiproliferative activity compared to unsubstituted chalcones .
- Comparison : The target compound’s carbamoyl group may improve target specificity or solubility compared to chalcones, though its α-position substitution pattern differs.
Thiazolylmethylcarbamate Analogues
- Structure : Thiazol-5-ylmethyl carbamates (e.g., compounds l , m , p ) feature heterocyclic thiazole rings and hydroperoxy or urea substituents, contrasting with the target compound’s simpler aromatic carbamoyl group .
- Activity : Designed for protease inhibition or antibacterial applications, these compounds emphasize heterocyclic interactions.
- Comparison : The absence of a thiazole ring in the target compound may reduce metabolic instability, a common issue with heterocyclic derivatives .
Pharmaceutical Trimethoxybenzoate Derivatives
Reserpine
- Structure : Contains a 3,4,5-trimethoxybenzoyloxy group linked to a yohimbane alkaloid core .
- Activity: Inhibits vesicular monoamine transporters (VMAT), used in hypertension and psychiatric disorders.
Herbicidal Methyl Benzoate Derivatives
Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)
- Structure : Methyl benzoate esters with sulfonylurea and triazine groups .
- Activity : Inhibit acetolactate synthase (ALS) in plants.
- Comparison : The target compound’s lack of sulfonylurea or triazine groups suggests divergent mechanisms (e.g., cytotoxicity vs. enzyme inhibition). However, both leverage methoxy groups for lipophilicity .
Piperazinyl-Modified Benzoates
Methyl 3-(methoxycarbonyl)-5-(2-(4-phenylpiperazinyl)acetamido)benzoate
- Activity: Not specified, but piperazine moieties often improve blood-brain barrier penetration.
- Comparison : The target compound’s carbamoyl group may limit CNS activity compared to piperazine derivatives but could favor peripheral tissue targeting .
Biological Activity
The compound [(2-Methoxy-5-methylphenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate is a synthetic derivative exhibiting potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C22H24N4O4
- IUPAC Name : N-(4-{[(2-methoxy-5-methylphenyl)carbamoyl]methyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide
- CAS Number : 2060057-44-3
The compound features a complex structure with multiple functional groups that may contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer progression. Research indicates that it may function as an antimitotic agent, disrupting the normal cell cycle and promoting apoptosis in cancer cells.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. The lethal concentration (LC50) values were determined using standard assays:
These results indicate that the compound exhibits significantly lower LC50 values compared to existing chemotherapeutic agents, suggesting a higher potency against resistant cancer types.
Case Studies and Research Findings
-
Anticancer Efficacy :
- A study demonstrated that the compound effectively inhibits cell growth across multiple cancer cell lines, with a notable impact on neuroblastoma and glioblastoma cells. The combination of this compound with radiation therapy resulted in less than 0.5% of cells retaining reproductive integrity, showcasing its potential as a radiosensitizer .
- Mechanistic Insights :
- Hydrophobicity and Bioavailability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
